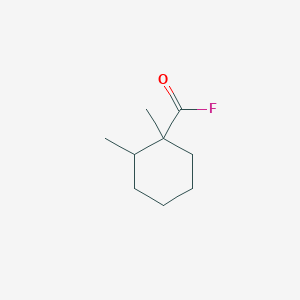
1,2-Dimethylcyclohexane-1-carbonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethylcyclohexane-1-carbonyl fluoride is an organic compound belonging to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with two methyl groups at the 1 and 2 positions and a carbonyl fluoride group at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethylcyclohexane-1-carbonyl fluoride typically involves the following steps:
Formation of 1,2-Dimethylcyclohexane: This can be achieved through the hydrogenation of 1,2-dimethylcyclohexene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Introduction of the Carbonyl Fluoride Group: The carbonyl fluoride group can be introduced by reacting 1,2-dimethylcyclohexane with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the carbonyl fluoride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethylcyclohexane-1-carbonyl fluoride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the carbonyl fluoride group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl fluoride group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Dimethylcyclohexane-1-carbonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbonyl fluoride groups.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethylcyclohexane-1-carbonyl fluoride involves its interaction with molecular targets such as enzymes or receptors. The carbonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethylcyclohexane: Lacks the carbonyl fluoride group, making it less reactive in certain chemical reactions.
Cyclohexane-1-carbonyl fluoride: Lacks the methyl groups, resulting in different steric and electronic properties.
1,2-Dimethylcyclohexane-1-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl fluoride group, leading to different reactivity and applications.
Uniqueness
1,2-Dimethylcyclohexane-1-carbonyl fluoride is unique due to the presence of both methyl groups and the carbonyl fluoride group. This combination of substituents imparts distinct steric and electronic properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
49576-71-8 |
|---|---|
Fórmula molecular |
C9H15FO |
Peso molecular |
158.21 g/mol |
Nombre IUPAC |
1,2-dimethylcyclohexane-1-carbonyl fluoride |
InChI |
InChI=1S/C9H15FO/c1-7-5-3-4-6-9(7,2)8(10)11/h7H,3-6H2,1-2H3 |
Clave InChI |
BIIZQTTWDAEFQC-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC1(C)C(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


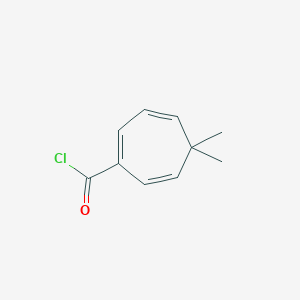
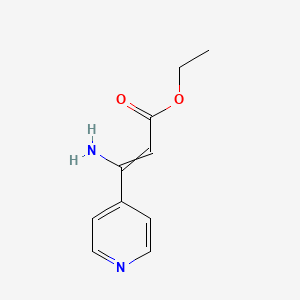
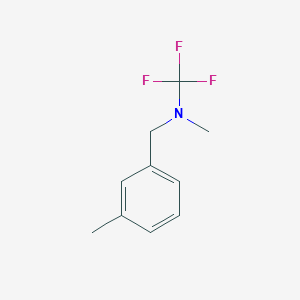
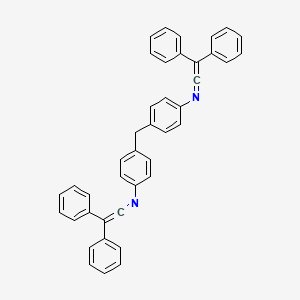
![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-](/img/structure/B13963579.png)

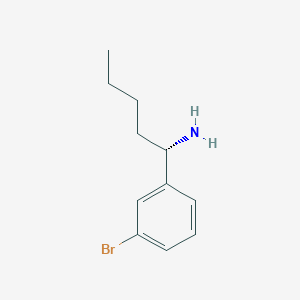

![6H-Pyrrolo[3,4-G]benzoxazole](/img/structure/B13963608.png)
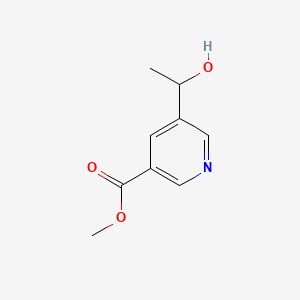
![1H,7H-[1,3]Oxazolo[3,4-a][1,3]diazepine](/img/structure/B13963617.png)
![6-Chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinamine](/img/structure/B13963619.png)
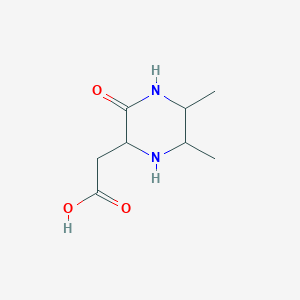
![Octadecanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester](/img/structure/B13963627.png)
